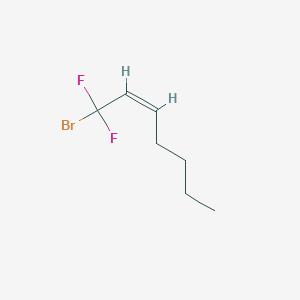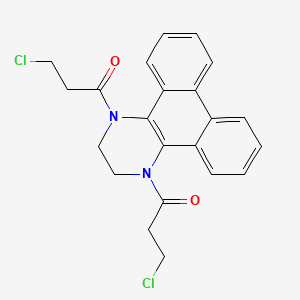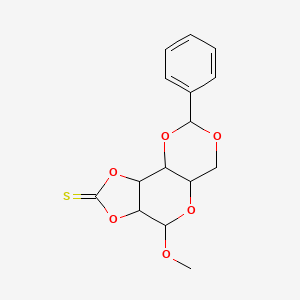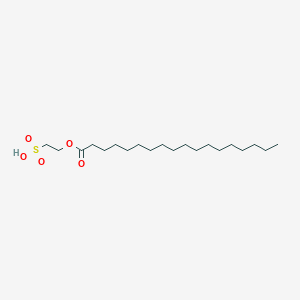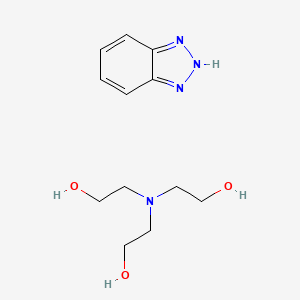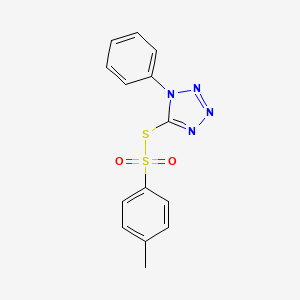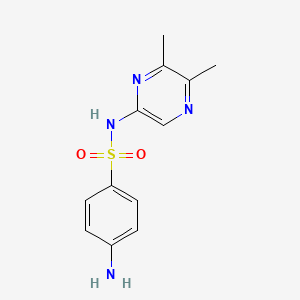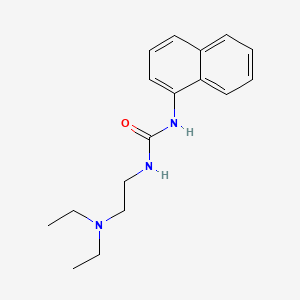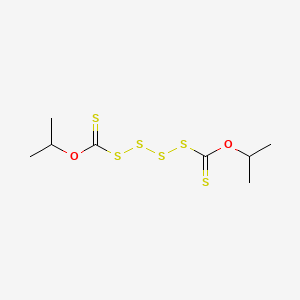
O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropylxanthogen tetrasulfide: is an organic sulfur compound with the molecular formula C8H14O2S6 . It is characterized by its unique structure, which includes multiple sulfur atoms, making it a polysulfide. This compound is known for its applications in various industrial processes, particularly in the rubber industry as a vulcanizing agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisopropylxanthogen tetrasulfide can be synthesized through the reaction of diisopropylxanthate with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the tetrasulfide linkage. The general reaction can be represented as:
2(C3H7O2CS2K)+3S2→(C3H7O2CS2)2S4+2K2S
Industrial Production Methods: In industrial settings, the production of diisopropylxanthogen tetrasulfide involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to ensure the purity and yield of the final product. The compound is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Diisopropylxanthogen tetrasulfide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: It can be reduced to form lower polysulfides or thiols.
Substitution: The compound can participate in substitution reactions where the xanthogen group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Lower polysulfides and thiols.
Substitution: Compounds with different functional groups replacing the xanthogen group.
Aplicaciones Científicas De Investigación
Diisopropylxanthogen tetrasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with antioxidant properties.
Industry: It is widely used in the rubber industry as a vulcanizing agent, improving the durability and elasticity of rubber products.
Mecanismo De Acción
The mechanism by which diisopropylxanthogen tetrasulfide exerts its effects is primarily through its ability to undergo homolytic substitution reactions. This involves the cleavage of the sulfur-sulfur bonds, leading to the formation of perthiyl radicals. These radicals can then interact with other molecules, imparting antioxidant properties and inhibiting oxidative processes. The compound’s unique structure allows it to stabilize these radicals, making it an effective antioxidant.
Comparación Con Compuestos Similares
- Diethylxanthogen tetrasulfide
- Dibutylxanthogen tetrasulfide
- Dimethylxanthogen tetrasulfide
Comparison: Diisopropylxanthogen tetrasulfide is unique due to its specific alkyl groups (isopropyl) attached to the xanthogen moiety. This structural difference can influence its reactivity and stability compared to other xanthogen tetrasulfides. For instance, the bulkier isopropyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall reactivity.
Propiedades
Número CAS |
69303-50-0 |
|---|---|
Fórmula molecular |
C8H14O2S6 |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
O-propan-2-yl (propan-2-yloxycarbothioyltetrasulfanyl)methanethioate |
InChI |
InChI=1S/C8H14O2S6/c1-5(2)9-7(11)13-15-16-14-8(12)10-6(3)4/h5-6H,1-4H3 |
Clave InChI |
MLJOCCOPXPSSGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=S)SSSSC(=S)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


